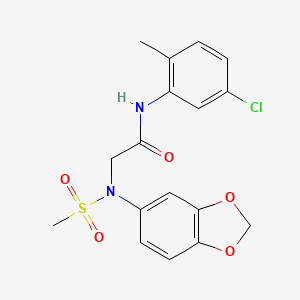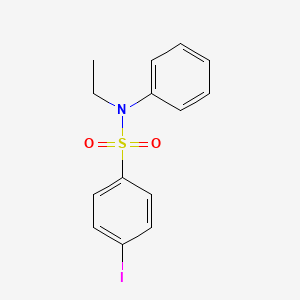
N-(4-iodophenyl)-1-(phenylsulfonyl)-3-piperidinecarboxamide
Übersicht
Beschreibung
N-(4-iodophenyl)-1-(phenylsulfonyl)-3-piperidinecarboxamide, also known as SUCNR1 antagonist, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields.
Wissenschaftliche Forschungsanwendungen
N-(4-iodophenyl)-1-(phenylsulfonyl)-3-piperidinecarboxamide has been extensively used in scientific research due to its potential applications in various research fields. One of the significant applications of this compound is in studying the role of succinate receptor 1 (this compound) in various physiological and pathophysiological conditions. This compound is a G protein-coupled receptor that is involved in various cellular processes, including inflammation, metabolism, and cancer. This compound acts as a selective antagonist of this compound and can be used to study its role in various cellular processes.
Wirkmechanismus
N-(4-iodophenyl)-1-(phenylsulfonyl)-3-piperidinecarboxamide acts as a selective antagonist of this compound by binding to its active site and preventing its activation by succinate. This results in the inhibition of downstream signaling pathways, leading to the observed physiological and biochemical effects.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in vitro and in vivo. Studies have shown that this compound can inhibit the activation of this compound in various cell types, leading to the inhibition of inflammation, metabolism, and cancer cell proliferation. Additionally, this compound has been shown to have antioxidant properties, which can protect cells from oxidative stress-induced damage.
Vorteile Und Einschränkungen Für Laborexperimente
One of the significant advantages of using N-(4-iodophenyl)-1-(phenylsulfonyl)-3-piperidinecarboxamide in lab experiments is its selectivity towards this compound. This allows for specific targeting of this receptor and studying its role in various cellular processes. However, one of the limitations of using this compound is its low solubility in water, which requires the use of organic solvents for its preparation and use in lab experiments.
Zukünftige Richtungen
N-(4-iodophenyl)-1-(phenylsulfonyl)-3-piperidinecarboxamide has promising potential for various future research directions. Some of the possible future directions include the development of more potent and selective this compound antagonists, studying the role of this compound in various pathophysiological conditions, and exploring the potential therapeutic applications of this compound in various diseases, including cancer and metabolic disorders.
Conclusion:
In conclusion, this compound is a chemical compound with significant potential for various scientific research applications. Its selective antagonism towards this compound allows for specific targeting of this receptor and studying its role in various cellular processes. Further research is needed to explore the potential therapeutic applications of this compound in various diseases.
Eigenschaften
IUPAC Name |
1-(benzenesulfonyl)-N-(4-iodophenyl)piperidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19IN2O3S/c19-15-8-10-16(11-9-15)20-18(22)14-5-4-12-21(13-14)25(23,24)17-6-2-1-3-7-17/h1-3,6-11,14H,4-5,12-13H2,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCIMOSOAKCZCHC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)S(=O)(=O)C2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19IN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[3-(1H-benzimidazol-1-yl)propanoyl]-N-[3-(trifluoromethyl)phenyl]hydrazinecarboxamide](/img/structure/B4231540.png)
![N-[4-chloro-3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-4-cyano-2-fluorobenzamide](/img/structure/B4231548.png)
![5-[2-(2-chloro-6-fluorophenyl)vinyl]-3-methyl-4-nitroisoxazole](/img/structure/B4231550.png)
![N-(5-chloro-2-methylphenyl)-4-({[(4-chlorophenyl)amino]carbonyl}amino)benzenesulfonamide](/img/structure/B4231552.png)
![3-[4-(1,3-benzoxazol-2-yl)-1-piperidinyl]-2,5-pyrrolidinedione](/img/structure/B4231557.png)
![4-{[(4-methylphenyl)sulfonyl]amino}-N-[2-(methylthio)phenyl]benzamide](/img/structure/B4231558.png)
![2-ethyl-N-[3-(7-methylimidazo[1,2-a]pyridin-2-yl)phenyl]butanamide](/img/structure/B4231564.png)
![N-(3,4-difluorophenyl)-4-{[(4-methylphenyl)sulfonyl]amino}benzamide](/img/structure/B4231571.png)
![ethyl 1-[N-[(4-chlorophenyl)sulfonyl]-N-(4-methylphenyl)glycyl]-4-piperidinecarboxylate](/img/structure/B4231582.png)
![2-[(4-bromobenzyl)oxy]-5-chlorobenzonitrile](/img/structure/B4231583.png)

![1-[5-nitro-2-(1-pyrrolidinyl)benzoyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B4231594.png)
![N-methyl-1-[2-(methylsulfonyl)-1-(3-phenylpropyl)-1H-imidazol-5-yl]-N-[(3-methyl-2-thienyl)methyl]methanamine](/img/structure/B4231602.png)
